2-hydroxy-N-(5-methylthiazol-2-yl)benzamide
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Overview
Description
2-Hydroxy-N-(5-methylthiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a hydroxy group at the 2-position and a 5-methylthiazol-2-yl group at the nitrogen atom. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(5-methylthiazol-2-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 5-methylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-N-(5-methylthiazol-2-yl)benzamide.
Reduction: Formation of 2-hydroxy-N-(5-methylthiazol-2-yl)aniline.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
2-Hydroxy-N-(5-methylthiazol-4-yl)benzamide: Similar structure but with the thiazole ring substituted at the 4-position.
Uniqueness
2-Hydroxy-N-(5-methylthiazol-2-yl)benzamide is unique due to the specific positioning of the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxy group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2O2S/c1-7-6-12-11(16-7)13-10(15)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15) |
InChI Key |
YLTAAMUGGIYNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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